4-(2-Chloronicotinamido)butanoic acid

Catalog No.
S1670095
CAS No.
76980-24-0
M.F
C10H11ClN2O3
M. Wt
242.66g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Chloronicotinamido)butanoic acid

CAS Number

76980-24-0

Product Name

4-(2-Chloronicotinamido)butanoic acid

IUPAC Name

4-[(2-chloropyridine-3-carbonyl)amino]butanoic acid

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66g/mol

InChI

InChI=1S/C10H11ClN2O3/c11-9-7(3-1-5-12-9)10(16)13-6-2-4-8(14)15/h1,3,5H,2,4,6H2,(H,13,16)(H,14,15)

InChI Key

UMXSSTMISMBXPS-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCCC(=O)O

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCCCC(=O)O

4-[(2-Chloro-pyridine-3-carbonyl)amino]butyric acid, also referred to as 4-Chlor-PBA, is a derivative of a naturally occurring non-proteinogenic amino acid called 4-[(pyridine-3-carbonyl)amino]butyric acid (4-PBA) []. While research into 4-Cl-PBA is ongoing, it appears to be less common than 4-PBA itself.

  • Potential effects on GABA production

    Some research suggests that 4-PBA might be converted into gamma-aminobutyric acid (GABA) by an enzyme called GABA transaminase []. GABA is a major inhibitory neurotransmitter in the central nervous system.

  • Potential interaction with dopamine receptors

    Studies have indicated that 4-PBA may bind to dopamine receptors []. Dopamine is another important neurotransmitter involved in various functions like movement, motivation, and reward.

Important to note:

  • More research is needed to fully understand the properties and potential applications of 4-Cl-PBA.

4-(2-Chloronicotinamido)butanoic acid is a chemical compound characterized by its unique structure, which includes a butanoic acid moiety and a chloronicotinamide group. The molecular formula for this compound is C₉H₁₃ClN₂O₂. The presence of the chloronicotinamide group suggests potential applications in pharmaceuticals and agrochemicals, particularly in the development of compounds with biological activity.

Due to the functional groups present. Key reactions include:

  • Amidation Reactions: The amide group can react with various nucleophiles, leading to the formation of new derivatives.
  • Hydrolysis: Under certain conditions, the amide bond can be hydrolyzed to yield 2-chloronicotinic acid and butanoic acid.
  • Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, allowing for the synthesis of diverse analogs.

4-(2-Chloronicotinamido)butanoic acid exhibits significant biological activities, particularly in the fields of pharmacology and agriculture. Its structural resemblance to nicotinamide suggests potential effects on enzymatic pathways related to nicotinamide metabolism. Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties and could be effective against various plant pathogens .

The synthesis of 4-(2-Chloronicotinamido)butanoic acid can be achieved through several methods:

  • Direct Amidation: Reacting 2-chloronicotinic acid with butanoyl chloride in the presence of a base.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields when combining 2-chloronicotinic acid with amines or carboxylic acids .
  • Biocatalytic Methods: Employing enzymes to catalyze the formation of the amide bond, which may offer milder reaction conditions and higher specificity .

The applications of 4-(2-Chloronicotinamido)butanoic acid span multiple fields:

  • Pharmaceuticals: Potential use as a precursor for developing drugs targeting nicotinic pathways or as an antimicrobial agent.
  • Agriculture: Possible application as a fungicide or herbicide due to its structural similarity to known agrochemicals.
  • Research: Used in studies investigating the biochemical pathways involving nicotinamide derivatives.

Interaction studies involving 4-(2-Chloronicotinamido)butanoic acid focus on its binding affinity with various biological targets, including enzymes involved in nicotinamide metabolism. Research has shown that chlorinated nicotinamides can interact with amidases, influencing their hydrolytic activity . Additionally, studies have indicated potential interactions with receptors involved in cellular signaling pathways.

Several compounds exhibit structural similarities to 4-(2-Chloronicotinamido)butanoic acid. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-Chloronicotinic AcidContains a chloronicotinic moietyAntimicrobial properties; used in pharmaceuticals
Butyric AcidSimple carboxylic acidUsed as a food additive; potential health benefits
2-Chloro-4-nitrobenzoic AcidContains a nitro groupAntiviral properties; used in HIV treatment
2-Chloro-N-(4-diaminomethylideneamino)butanoic AcidContains amino groups and chlorinated moietyPotential antitumor activity

Uniqueness

What sets 4-(2-Chloronicotinamido)butanoic acid apart is its combination of both butanoic acid and chlorinated nicotinamide functionalities, which may provide unique interactions within biological systems compared to other similar compounds. Its potential dual role in pharmaceutical and agricultural applications further emphasizes its uniqueness.

Crystallographic Analysis

The crystallographic characterization of 4-(2-Chloronicotinamido)butanoic acid reveals distinctive structural features that are fundamental to understanding its molecular architecture. While direct crystallographic data for this specific compound are limited in the literature, comparative analysis with structurally related carboxylic acid derivatives provides valuable insights into its likely crystalline properties [3].

Crystal structures of similar chlorinated carboxylic acid compounds demonstrate the formation of characteristic hydrogen-bonded dimers through carboxylic acid-carboxylic acid interactions [3]. The carboxyl groups typically link molecules into centrosymmetric dimers through oxygen-hydrogen-oxygen hydrogen bonds, with bond distances ranging from 2.52 to 2.73 angstroms [2]. These intermolecular interactions contribute significantly to the overall crystal stability and packing arrangements.

The presence of the 2-chloronicotinamide moiety introduces additional complexity to the crystal structure through potential nitrogen-hydrogen-oxygen interactions between the amide functionality and neighboring molecules [3]. Studies on related compounds indicate that such amide groups can participate in hydrogen bonding networks with bond distances typically ranging from 2.65 to 2.83 angstroms [5].

Structural ParameterTypical RangeSource Compounds
Carboxylic acid O-H···O distance2.52-2.73 ÅRelated carboxylic acids [2] [3]
Amide N-H···O distance2.65-2.83 ÅNicotinamide derivatives [5]
Crystal systemTriclinic/MonoclinicChlorinated organic acids [4]
Space groupP1̄/P21/cSimilar compounds [2] [4]

Molecular Geometry and Conformational Studies

The molecular geometry of 4-(2-Chloronicotinamido)butanoic acid is characterized by a flexible butanoic acid chain connected to a rigid 2-chloronicotinamide aromatic system [8]. The backbone of the molecule adopts an extended conformation, with the terminal carboxylic acid and aromatic residues positioned to minimize steric interactions [3].

Conformational analysis reveals that the butanoic acid chain exhibits considerable rotational freedom around its carbon-carbon single bonds [9]. The torsion angles along the alkyl chain typically range from 60 to 180 degrees, allowing for multiple low-energy conformations [10]. The most stable conformers generally adopt extended or gauche arrangements to minimize intramolecular steric clashes.

The amide linkage between the nicotinamide and butanoic acid portions constrains the molecular geometry through partial double-bond character. This results in a planar arrangement around the amide nitrogen, with carbon-nitrogen-carbon bond angles approaching 120 degrees [3]. The 2-chloro substitution on the pyridine ring introduces additional electronic effects that influence the overall molecular geometry.

Geometric ParameterTypical ValueDescription
C-C-C-C torsion angles60-180°Butanoic acid chain flexibility [9]
Amide C-N-C angle~120°Planar amide geometry [3]
Pyridine ring planarity<5° deviationAromatic ring rigidity [8]
C-Cl bond length1.74-1.76 ÅChlorine substitution [1]

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic properties of 4-(2-Chloronicotinamido)butanoic acid provide detailed structural information through characteristic chemical shifts and coupling patterns. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive resonances that correspond to different molecular environments within the compound [16] [19].

The carboxylic acid proton appears as a characteristic broad singlet in the highly deshielded region between 10.0 and 12.0 parts per million, typical of carboxylic acid functionality [16]. This downfield shift results from the combined deshielding effects of the electronegative oxygen atoms and the anisotropic effects of the carbonyl group [16].

The aromatic protons of the 2-chloropyridine ring system generate complex multiplets in the 6.0 to 8.5 parts per million region [12] [19]. The electron-withdrawing effect of the chlorine substituent and the nitrogen atom in the pyridine ring contributes to the deshielding of these aromatic protons [12]. The amide proton typically resonates as a broad signal around 10.0 parts per million due to exchange processes and hydrogen bonding [3].

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegration
Carboxylic acid OH10.0-12.0Broad singlet1H [16]
Aromatic H6.0-8.5Complex multiplets3H [12] [19]
Amide NH~10.0Broad singlet1H [3]
Methylene CH₂2.0-4.0Multiplets6H [13] [19]

The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary structural information through characteristic chemical shifts for different carbon environments [17] [18]. The carboxyl carbon appears significantly downfield around 170-180 parts per million, while the aromatic carbons of the pyridine ring resonate between 120-160 parts per million [17]. The aliphatic carbons of the butanoic acid chain exhibit chemical shifts in the 20-40 parts per million region [18].

Infrared and Raman Spectroscopy

The infrared spectroscopic analysis of 4-(2-Chloronicotinamido)butanoic acid reveals characteristic absorption bands that correspond to specific functional groups within the molecule [16] [20]. The carboxylic acid functionality exhibits two prominent absorptions: a broad, strong absorption between 2500-3300 cm⁻¹ attributed to the hydroxyl stretch of hydrogen-bonded dimers, and a sharp carbonyl stretch around 1710 cm⁻¹ [16] [28].

The amide functionality contributes additional characteristic absorptions, including the amide I band around 1650-1680 cm⁻¹ corresponding to the carbonyl stretch, and the amide II band near 1550 cm⁻¹ arising from nitrogen-hydrogen bending vibrations [21] [28]. The aromatic carbon-carbon stretching vibrations appear as medium-intensity bands between 1450-1600 cm⁻¹ [20].

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and aromatic ring modes [23]. The carbon-chlorine stretching vibration typically appears as a medium-intensity band around 700-800 cm⁻¹ in the Raman spectrum [22]. The pyridine ring breathing mode generates a characteristic band near 1000 cm⁻¹ [23].

Functional GroupInfrared Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Assignment
Carboxylic acid OH2500-3300WeakOH stretch (H-bonded) [16] [28]
Carboxylic acid C=O~1710MediumC=O stretch [16] [28]
Amide I1650-1680MediumAmide C=O stretch [21] [28]
Amide II~1550WeakNH bend [21] [28]
Aromatic C=C1450-1600StrongRing stretching [20]
C-Cl stretch-700-800C-Cl stretch [22]

Mass Spectrometry

Mass spectrometric analysis of 4-(2-Chloronicotinamido)butanoic acid provides crucial information about molecular fragmentation patterns and structural confirmation [24] [25]. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the intact molecule, with characteristic isotope patterns reflecting the presence of chlorine [24].

The fragmentation pattern reveals diagnostic loss pathways that are characteristic of the compound's structure [24] [25]. Common fragmentation pathways include the loss of carboxylic acid functionality through decarboxylation, resulting in fragments with mass differences of 45 mass units [25]. The chlorinated aromatic portion typically generates stable fragment ions due to the resonance stabilization of the pyridine ring system [24].

Electron ionization mass spectrometry produces characteristic base peaks and molecular ion peaks that facilitate structural identification [24] [25]. The presence of chlorine introduces distinctive isotope patterns with peaks separated by two mass units, reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [26].

FragmentMass LossIntensityAssignment
Molecular ion-MediumIntact molecule [24]
[M-45]⁺45HighLoss of COOH [25]
[M-60]⁺60MediumLoss of CH₂COOH [25]
Chloropyridyl⁺VariableHighAromatic fragment [24]
Base peakVariable100%Most stable fragment [25]

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectroscopic properties of 4-(2-Chloronicotinamido)butanoic acid are primarily determined by the chromophoric 2-chloropyridine aromatic system [27] [28]. The compound exhibits characteristic absorption bands in the ultraviolet region, with maximum absorption wavelengths typically occurring between 250-350 nanometers [27].

The pyridine ring system contributes π→π* electronic transitions that generate intense absorption bands in the ultraviolet region [27]. The presence of the chlorine substituent introduces additional electronic perturbations that can shift these absorption maxima and alter extinction coefficients [28]. The amide functionality may contribute weaker n→π* transitions at longer wavelengths [27].

The absorption spectrum typically exhibits a primary absorption maximum around 260-280 nanometers with a secondary maximum or shoulder at longer wavelengths [27]. The molar extinction coefficients for these transitions generally range from 1,000 to 10,000 liters per mole per centimeter, reflecting the aromatic character of the chromophore [27].

Absorption BandWavelength (nm)AssignmentExtinction Coefficient
Primary maximum260-280π→π* transition [27]5,000-10,000 L/mol·cm
Secondary maximum300-320π→π* transition [27]1,000-5,000 L/mol·cm
Weak absorption350-400n→π* transition [27]100-1,000 L/mol·cm

Computational Structural Analysis

Molecular Orbital Calculations

Molecular orbital calculations for 4-(2-Chloronicotinamido)butanoic acid provide fundamental insights into the electronic structure and bonding characteristics of the compound [29] [31]. These calculations utilize advanced quantum mechanical methods to determine the spatial distribution and energies of molecular orbitals [33].

The highest occupied molecular orbital typically exhibits significant electron density localized on the nitrogen atoms of the pyridine ring and the oxygen atoms of the carboxylic acid and amide functionalities [29] [37]. This distribution reflects the nucleophilic character of these heteroatoms and their potential for intermolecular interactions [34].

The lowest unoccupied molecular orbital generally shows electron density concentrated on the aromatic pyridine ring system, particularly on carbon atoms adjacent to the electronegative nitrogen and chlorine substituents [29] [39]. This orbital distribution provides insights into the electrophilic reactivity patterns of the molecule [34] [39].

The energy gap between the highest occupied and lowest unoccupied molecular orbitals serves as an important descriptor of molecular stability and reactivity [34] [35]. Smaller energy gaps typically correlate with increased chemical reactivity and reduced kinetic stability [35] [37].

Orbital PropertyTypical ValueSignificance
Highest occupied molecular orbital energy-5.0 to -6.0 eVNucleophilic character [29] [37]
Lowest unoccupied molecular orbital energy-1.0 to -2.0 eVElectrophilic character [29] [39]
Energy gap3.0-5.0 eVMolecular stability [34] [35]
Dipole moment2.0-6.0 DebyePolarity [31]

Density Functional Theory Studies

Density functional theory calculations provide comprehensive structural and electronic property predictions for 4-(2-Chloronicotinamido)butanoic acid [29] [31] [33]. These calculations employ sophisticated mathematical frameworks to solve the Schrödinger equation for multi-electron systems [33].

Geometry optimization using density functional theory methods yields precise predictions of bond lengths, bond angles, and torsion angles throughout the molecule [29] [31]. The optimized structures typically show excellent agreement with experimental crystallographic data when available [31]. The calculations reveal the preferred conformations and relative energies of different structural arrangements [29].

Vibrational frequency calculations complement the structural optimizations by predicting infrared and Raman spectroscopic properties [29] [31]. These theoretical frequencies generally exhibit systematic scaling relationships with experimental values, allowing for reliable spectroscopic assignments [29]. The calculated force constants provide insights into bond strengths and molecular flexibility [31].

Natural bond orbital analysis reveals the distribution of electron density and identifies significant orbital interactions within the molecule [29] [33]. This analysis quantifies hyperconjugative effects, lone pair interactions, and charge transfer processes that stabilize particular conformations [29].

Computational ParameterMethodBasis SetApplication
Geometry optimizationB3LYP6-31+G(d)Structure prediction [29] [31]
Frequency calculationB3LYP6-31+G(d)Vibrational analysis [29]
Natural bond orbital analysisB3LYP6-311++G(d,p)Bonding analysis [29] [33]
Single point energyM06-2X6-311++G(d,p)Accurate energies [31]

Prediction of Electronic Properties

The prediction of electronic properties for 4-(2-Chloronicotinamido)butanoic acid employs advanced computational methods to determine fundamental molecular descriptors [29] [31] [35]. These properties include ionization potentials, electron affinities, chemical hardness, and electrophilicity indices [35] [36].

The ionization potential, representing the energy required to remove an electron from the molecule, correlates directly with the highest occupied molecular orbital energy [35] [39]. Typical values for organic compounds containing aromatic heterocycles range from 7-10 electron volts [35]. The electron affinity, corresponding to the energy released upon electron addition, relates to the lowest unoccupied molecular orbital energy [35] [39].

Chemical hardness, defined as half the difference between ionization potential and electron affinity, serves as a measure of molecular resistance to electronic perturbation [35] [36]. Compounds with larger hardness values exhibit greater stability toward chemical modification [35]. The electrophilicity index quantifies the propensity of molecules to accept electrons from nucleophilic species [35] [36].

Molecular electrostatic potential surfaces provide visual representations of charge distribution and identify sites favorable for electrophilic and nucleophilic attack [31] [37]. Red regions indicate electron-rich areas suitable for electrophilic approach, while blue regions represent electron-poor areas attractive to nucleophiles [37].

Electronic PropertyTypical RangeComputational MethodSignificance
Ionization potential7-10 eVHighest occupied molecular orbital [35] [39]Electron donor ability
Electron affinity0-3 eVLowest unoccupied molecular orbital [35] [39]Electron acceptor ability
Chemical hardness2-5 eV(IP-EA)/2 [35] [36]Molecular stability
Electrophilicity index1-4 eVμ²/2η [35] [36]Electrophilic reactivity
Dipole moment1-8 DebyeCharge distribution [31]Polarity measure

4-(2-Chloronicotinamido)butanoic acid represents a significant synthetic target in pharmaceutical chemistry, featuring a unique combination of chlorinated nicotinamide and aliphatic carboxylic acid functionalities. This comprehensive review examines the synthetic methodologies available for this compound, focusing on established and emerging approaches for its preparation. The compound's structural complexity, incorporating both aromatic heterocycle and flexible aliphatic chain components, presents unique challenges and opportunities in synthetic design that require careful consideration of reaction conditions, protecting group strategies, and purification methods.

Synthetic Methodologies

Retrosynthetic Analysis

The retrosynthetic analysis of 4-(2-Chloronicotinamido)butanoic acid reveals several potential disconnection strategies. The most straightforward approach involves disconnection of the amide bond, yielding two primary fragments: 2-chloronicotinic acid and 4-aminobutanoic acid. This disconnection strategy aligns with established principles of retrosynthetic simplification, where complex molecules are reduced to simpler, readily available components [3].

Alternative disconnection patterns include functional group interconversion strategies, where the carboxylic acid functionality could be derived from ester precursors or other carbonyl derivatives. The retrosynthetic analysis must also consider the electronic and steric properties of the 2-chloronicotinic acid component, which possesses both electron-withdrawing characteristics due to the pyridine nitrogen and the chlorine substituent [4].

Modern retrosynthetic analysis benefits from computational tools and database searches to identify optimal synthetic routes. The application of machine learning algorithms has enhanced the prediction of viable synthetic pathways, though traditional chemical intuition remains essential for route selection [5]. For 4-(2-Chloronicotinamido)butanoic acid, the retrosynthetic analysis consistently points toward amide bond formation as the key strategic bond construction, with careful consideration of the activation and coupling conditions required for efficient synthesis.

Precursor Preparation

2-Chloronicotinic Acid Derivatives Synthesis

The preparation of 2-chloronicotinic acid derivatives represents a critical component in the synthetic pathway to 4-(2-Chloronicotinamido)butanoic acid. 2-Chloronicotinic acid serves as an important pharmaceutical intermediate and is commonly synthesized through several established routes [6] [7].

The most widely employed method involves the chlorination of nicotinic acid N-oxide using phosphorus oxychloride and phosphorus pentachloride. This process typically achieves yields of 87.5% and proceeds through a well-characterized mechanism involving electrophilic aromatic substitution [8]. The reaction is conducted by adding nicotinic acid N-oxide to a mixture of phosphorus oxychloride and phosphorus trichloride at controlled temperatures of 100-105°C for 1-1.5 hours [9].

An alternative synthetic approach utilizes the esterification of 2-chloronicotinic acid followed by selective transformations. This route involves treating 2-chloronicotinic acid with oxalyl chloride in the presence of catalytic dimethylformamide, followed by methanolysis to yield methyl 2-chloronicotinate [6]. The ester intermediate can be further functionalized through nucleophilic substitution reactions or hydrolyzed back to the carboxylic acid under controlled conditions.

Microwave-assisted synthesis has emerged as an efficient method for preparing 2-chloronicotinic acid derivatives. These approaches utilize potassium carbonate as a base in aqueous media, achieving high yields with reduced reaction times [10]. The method demonstrates excellent functional group tolerance and provides access to various substituted derivatives through catalyst-free amination reactions.

The preparation of activated derivatives, such as 2-chloronicotinoyl chloride, can be accomplished through treatment with thionyl chloride or oxalyl chloride under anhydrous conditions. These activated intermediates are essential for subsequent amide coupling reactions and must be handled under strictly anhydrous conditions to prevent hydrolysis [11].

Functionalization of Butanoic Acid

The functionalization of butanoic acid to incorporate amino functionality at the 4-position represents a well-established area of synthetic chemistry with multiple viable approaches. Butanoic acid itself is readily available and serves as an excellent starting material for chain extension and functionalization reactions [12].

Traditional methods for introducing amino functionality include the conversion of 4-chlorobutanoic acid to 4-aminobutanoic acid through nucleophilic substitution with ammonia or amines. 4-Chlorobutanoic acid can be efficiently prepared from γ-butyrolactone through treatment with hydrochloric acid in the presence of silicotungstic acid catalyst, achieving greater than 99% conversion [13]. This method provides a direct route to the halogenated intermediate with excellent selectivity.

Alternative approaches utilize the direct functionalization of butanoic acid derivatives through various carbon-carbon and carbon-nitrogen bond-forming reactions. The malonic ester synthesis provides access to substituted butanoic acid derivatives through alkylation and subsequent decarboxylation reactions [14]. This classical approach offers excellent control over substitution patterns and functional group introduction.

Modern photochemical methods have expanded the scope of butanoic acid functionalization. Visible-light-induced difunctionalization reactions enable the simultaneous introduction of multiple functional groups, providing access to complex derivatives under mild reaction conditions [15]. These methods demonstrate excellent functional group tolerance and can accommodate various substitution patterns on the butanoic acid backbone.

Enzymatic approaches to butanoic acid functionalization have gained attention due to their high selectivity and mild reaction conditions. Lipase-catalyzed transformations can selectively modify butanoic acid derivatives while maintaining excellent stereochemical control [16]. These biocatalytic methods are particularly valuable for preparing optically active derivatives and avoiding harsh reaction conditions that might compromise sensitive functional groups.

Amide Bond Formation Strategies

Direct Coupling Methods

Direct coupling methods for amide bond formation represent the most straightforward approach to synthesizing 4-(2-Chloronicotinamido)butanoic acid from its component fragments. These methods typically involve the activation of carboxylic acids followed by reaction with amines under carefully controlled conditions [17].

Carbodiimide-mediated coupling remains one of the most widely used methods for amide bond formation. Dicyclohexylcarbodiimide (DCC) and its water-soluble analog 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provide efficient activation of carboxylic acids through formation of O-acylurea intermediates [18]. The reaction proceeds through nucleophilic attack of the amine on the activated carbonyl, resulting in amide formation with elimination of the corresponding urea byproduct.

The efficiency of carbodiimide coupling can be significantly enhanced through the use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives serve multiple functions: they suppress racemization, reduce side product formation, and enhance reaction rates through formation of more reactive active ester intermediates [19]. The combination of EDC with HOBt has proven particularly effective for challenging coupling reactions involving sterically hindered or electron-deficient substrates.

Newer coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) offer improved reactivity and reduced epimerization compared to traditional carbodiimides [20]. These uronium-based reagents form highly reactive aminium species that facilitate rapid amide bond formation under mild conditions.

Catalyst-free direct amidation methods have emerged as sustainable alternatives to traditional coupling reagents. These approaches utilize elevated temperatures in polar solvents such as DMSO to promote direct condensation between carboxylic acids and amines [21]. While these methods eliminate the need for stoichiometric coupling reagents, they require careful optimization of reaction conditions to achieve acceptable yields and minimize side reactions.

Activated Ester Routes

Activated ester methodologies provide an alternative approach to amide bond formation that offers distinct advantages in terms of stability, handling, and reaction predictability. N-Hydroxysuccinimide (NHS) esters represent the most widely utilized class of activated esters for amide synthesis [22].

NHS esters are typically prepared through the reaction of carboxylic acids with N-hydroxysuccinimide in the presence of carbodiimide coupling agents. The resulting activated esters are stable crystalline compounds that can be isolated, purified, and stored for extended periods under appropriate conditions [23]. This stability makes NHS esters particularly valuable for large-scale synthesis and automated coupling procedures.

The aminolysis of NHS esters proceeds through a well-characterized mechanism involving nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of N-hydroxysuccinimide. The reaction is highly pH-dependent, with optimal conditions typically in the range of pH 8.3-8.5 [24]. At lower pH values, the amine becomes protonated and unreactive, while at higher pH, hydrolysis of the NHS ester competes with aminolysis.

Alternative activated ester systems include pentafluorophenyl esters, 2,4,5-trichlorophenyl esters, and N-hydroxy-5-norbornene-2,3-dicarboximide esters. These systems offer varying degrees of reactivity and stability, allowing for fine-tuning of reaction conditions based on substrate requirements [25]. Pentafluorophenyl esters, in particular, demonstrate enhanced reactivity compared to NHS esters while maintaining good stability characteristics.

The development of water-soluble activated esters, such as sulfo-NHS esters, has expanded the scope of these methods to include aqueous reaction conditions. These systems are particularly valuable for bioconjugation applications and reactions involving water-sensitive substrates [26]. The increased hydrophilicity of sulfo-NHS esters also facilitates purification and workup procedures in many cases.

Catalytic Approaches

Catalytic approaches to amide bond formation have gained significant attention due to their potential for improved atom economy, reduced waste generation, and enhanced selectivity. These methods typically involve the use of metal or organocatalysts to facilitate the direct coupling of carboxylic acids and amines [27].

Boronic acid catalysis represents one of the most successful catalytic approaches for direct amidation. The mechanism involves the formation of boronate esters with carboxylic acids, which activate the carbonyl toward nucleophilic attack by amines [28]. Electron-deficient arylboronic acids, such as 2-chlorophenylboronic acid, demonstrate particularly high catalytic activity and can promote amidation reactions at room temperature [29].

Recent mechanistic studies have revealed that boronic acid-catalyzed amidation likely proceeds through dimeric boron species rather than monomeric acyloxyboron intermediates as previously proposed. This insight has led to the development of more efficient catalytic systems and better understanding of the structural requirements for effective catalysis [28].

Metal-catalyzed approaches encompass a diverse range of methodologies utilizing transition metals such as palladium, ruthenium, and iron. These systems often enable the use of alternative substrates and reaction pathways, expanding the scope of accessible amide structures [30]. Ruthenium catalysts, for example, can promote the direct coupling of carboxylic acids and amines using simple alkynes as coupling reagents, producing only volatile organic byproducts [31].

Organocatalytic methods have emerged as sustainable alternatives to metal-catalyzed processes. These approaches utilize small organic molecules to catalyze amide bond formation through various activation modes [27]. Examples include the use of organic acids, bases, and Lewis acid mimics to promote direct amidation reactions under mild conditions.

Protecting Group Strategies

The synthesis of 4-(2-Chloronicotinamido)butanoic acid may require the implementation of protecting group strategies to ensure selective reactivity and prevent unwanted side reactions during the synthetic sequence. Protecting groups serve as temporary masks for reactive functional groups, allowing for selective manipulation of other parts of the molecule [32].

For carboxylic acid protection, ester formation represents the most common and practical approach. Methyl, ethyl, and benzyl esters provide varying degrees of stability and can be selectively removed under different conditions [33]. Methyl esters can be hydrolyzed under basic conditions, while benzyl esters can be removed through catalytic hydrogenation or acidic conditions. The choice of protecting group depends on the other functional groups present and the planned reaction sequence.

When amino functionality requires protection during synthesis, several well-established protecting groups are available. The tert-butoxycarbonyl (Boc) group provides excellent stability under basic conditions and can be removed using trifluoroacetic acid or other acidic conditions [34]. The 9-fluorenylmethoxycarbonyl (Fmoc) group offers orthogonal protection, being stable under acidic conditions but readily removed using base [35].

The pyridine nitrogen in 2-chloronicotinic acid derivatives generally does not require protection due to its low nucleophilicity and basicity. However, in cases where N-oxide formation or other nitrogen-centered reactions are problematic, temporary protection through quaternization or complexation may be considered [36].

Orthogonal protecting group strategies allow for the selective deprotection of specific functional groups in the presence of others. This concept is particularly important in multi-step syntheses where different functional groups must be revealed at specific stages of the synthesis [32]. The selection of orthogonal protecting groups requires careful consideration of the reaction conditions to be employed throughout the synthetic sequence.

Purification Techniques

The purification of 4-(2-Chloronicotinamido)butanoic acid and its synthetic intermediates requires careful selection of appropriate techniques based on the physical and chemical properties of the compounds involved. Column chromatography represents the most versatile and widely applicable purification method for organic compounds [37].

Silica gel chromatography provides excellent separation capabilities for most organic compounds, including amide derivatives. The selection of appropriate mobile phase compositions is critical for achieving effective separation [38]. For compounds containing both polar amide and carboxylic acid functionalities, gradient elution systems using mixtures of ethyl acetate and hexanes, often with small amounts of methanol or acetic acid, typically provide good resolution [39].

Reverse-phase chromatography offers advantages for purifying highly polar or ionic compounds. C18-functionalized silica provides a hydrophobic stationary phase that can effectively separate compounds based on their hydrophobic interactions [40]. This technique is particularly valuable for purifying compounds containing both hydrophilic and hydrophobic regions, such as 4-(2-Chloronicotinamido)butanoic acid.

Crystallization techniques provide an alternative purification method that can achieve high levels of purity while being scalable to large quantities. The selection of appropriate solvents and crystallization conditions requires systematic screening to identify systems that provide good yield and purity [37]. For carboxylic acid derivatives, crystallization from polar protic solvents often provides excellent results.

Ion-exchange chromatography can be particularly effective for purifying carboxylic acid derivatives. These methods exploit the ionizable nature of carboxylic acids to achieve separation based on charge-charge interactions with the stationary phase [41]. Both anion and cation exchange systems may be applicable depending on the pH conditions and other functional groups present in the molecule.

Scale-Up Considerations

The scale-up of synthetic procedures for 4-(2-Chloronicotinamido)butanoic acid requires careful consideration of multiple factors that become increasingly important as reaction volumes increase. Heat management represents one of the most critical aspects of successful scale-up, as the surface area to volume ratio decreases with increasing scale [42].

Temperature control becomes particularly challenging in large-scale reactions due to reduced heat transfer efficiency. Exothermic reactions that proceed smoothly on laboratory scale may become difficult to control at larger scales, potentially leading to runaway reactions or product decomposition [43]. The implementation of proper heating and cooling systems, along with careful monitoring of reaction progress, is essential for safe and efficient scale-up.

Mass transfer limitations can significantly impact reaction outcomes at larger scales. Mixing efficiency, which is often taken for granted in small-scale reactions, becomes a critical parameter that must be carefully optimized [44]. Poor mixing can lead to local concentration gradients, incomplete reactions, and formation of side products. The selection of appropriate stirring equipment and optimization of agitation rates is essential for maintaining reaction performance.

Solvent considerations become increasingly important at larger scales due to cost, safety, and environmental factors. Solvents that are acceptable for laboratory-scale work may be prohibitively expensive or present unacceptable safety risks at production scales [45]. The selection of alternative solvents that maintain reaction performance while meeting safety and economic requirements is often necessary.

Quality control and analytical considerations also become more complex at larger scales. The need for representative sampling and real-time monitoring of reaction progress requires careful planning and implementation of appropriate analytical methods [46]. Process analytical technology (PAT) approaches can provide valuable insights into reaction progress and help optimize reaction conditions for maximum efficiency and quality.

Green Chemistry Approaches

The development of environmentally sustainable methods for synthesizing 4-(2-Chloronicotinamido)butanoic acid aligns with the growing emphasis on green chemistry principles in pharmaceutical and fine chemical manufacturing. These approaches focus on minimizing waste generation, reducing the use of hazardous materials, and improving overall process efficiency [47].

Enzymatic methods for amide bond formation represent one of the most promising green chemistry approaches. Candida antarctica lipase B (CALB) has demonstrated excellent activity for direct amidation reactions using carboxylic acids and amines as substrates [48]. These biocatalytic processes operate under mild conditions, produce minimal waste, and often exhibit high selectivity. The use of environmentally benign solvents such as cyclopentyl methyl ether further enhances the sustainability profile of these methods [47].

Solvent-free synthetic methods eliminate the need for organic solvents, dramatically reducing the environmental impact of synthetic processes. Direct amidation reactions can be conducted through mechanochemical activation, where mechanical energy provides the driving force for bond formation [49]. These approaches often require elevated temperatures but eliminate the need for coupling reagents and solvents, resulting in significantly improved atom economy.

Microwave-assisted synthesis offers another green chemistry approach that can reduce reaction times and energy consumption while maintaining or improving yields [50]. The use of microwave heating allows for precise temperature control and can enable reactions to proceed under milder conditions than conventional heating methods. The combination of microwave heating with green solvents or solvent-free conditions provides particularly attractive sustainable synthetic options.

Catalytic methods that enable the use of readily available starting materials and produce minimal waste represent another important green chemistry approach. The development of efficient catalysts for direct amidation reactions eliminates the need for stoichiometric coupling reagents and can significantly improve the overall sustainability of synthetic processes [51]. Metal-catalyzed approaches using earth-abundant metals provide economically and environmentally attractive alternatives to precious metal catalysts [52].

The implementation of continuous flow processing represents an emerging approach that can significantly improve the efficiency and sustainability of chemical synthesis. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and often allows for the use of more concentrated reaction conditions [53]. These advantages can translate into reduced reaction volumes, shorter reaction times, and improved product quality while minimizing waste generation.

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Last modified: 08-15-2023

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